

# Spectral Analysis of 4-Ethoxybenzenesulfonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethoxybenzenesulfonyl chloride

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for **4-ethoxybenzenesulfonyl chloride**. Due to the limited availability of public experimental spectra, this document presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, offering a valuable resource for the identification and characterization of this important chemical intermediate.

## Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **4-ethoxybenzenesulfonyl chloride** is characterized by signals corresponding to the ethoxy group and the aromatic protons. The predicted chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) are summarized in the table below.

Protons (Assignment)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1' (CH <sub>3</sub> )	1.45	Triplet (t)	3H	7.0
H-2' (CH <sub>2</sub> )	4.15	Quartet (q)	2H	7.0
H-3, H-5 (Ar-H)	7.05	Doublet (d)	2H	8.8
H-2, H-6 (Ar-H)	7.90	Doublet (d)	2H	8.8

## Predicted $^{13}\text{C}$ NMR Spectral Data

The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom in **4-ethoxybenzenesulfonyl chloride** are detailed below.

Carbon (Assignment)	Predicted Chemical Shift ( $\delta$ , ppm)
C-1' ( $\text{CH}_3$ )	14.5
C-2' ( $\text{CH}_2$ )	64.5
C-3, C-5 (Ar-C)	114.8
C-2, C-6 (Ar-C)	129.5
C-1 (Ar-C)	135.0
C-4 (Ar-C)	163.0

## Experimental Protocol for NMR Data Acquisition

While the data presented is predictive, a general experimental protocol for acquiring NMR spectra of sulfonyl chlorides is provided below. This protocol is based on standard laboratory practices and information from related literature.

**Objective:** To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-ethoxybenzenesulfonyl chloride**.

**Materials and Equipment:**

- **4-Ethoxybenzenesulfonyl chloride** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **4-ethoxybenzenesulfonyl chloride**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) TMS.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Spectrum Acquisition:
  - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  - Use a 30-degree pulse angle.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
  - Phase the spectrum and reference the TMS peak to 0.00 ppm.
- $^{13}\text{C}$  NMR Spectrum Acquisition:
  - Set the spectral width to approximately 220 ppm, centered around 110 ppm.

- Use a proton-decoupled pulse sequence.
- Set the relaxation delay to 2-5 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
- Phase the spectrum and reference the solvent peak ( $\text{CDCl}_3$ ) to 77.16 ppm.

## Molecular Structure and NMR Assignments

The chemical structure of **4-ethoxybenzenesulfonyl chloride** is depicted below, with atoms numbered for clarity in NMR signal assignments.

Caption: Chemical structure of **4-ethoxybenzenesulfonyl chloride**.

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